molecular formula C8H12N2O B1599710 2-(2-Methoxypyridin-4-yl)ethanamine CAS No. 764708-27-2

2-(2-Methoxypyridin-4-yl)ethanamine

Cat. No. B1599710
M. Wt: 152.19 g/mol
InChI Key: DUGYYNICKFCEHC-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-4-yl)ethanamine, also known as 2-MPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

  • Synthesis and Spectral Identification of Schiff Bases

    • Field : Medicinal Chemistry .
    • Application : The compound 2-(piperidin-4-yl)ethanamine, which is structurally similar to 2-(2-Methoxypyridin-4-yl)ethanamine, was used to prepare Schiff bases . These Schiff bases have shown promising results as pancreatic lipase inhibitors .
    • Method : The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
    • Results : The synthesized Schiff bases revealed good antioxidant activity by the DPPH method, and showed promising activity as pancreatic lipase inhibitors when compared to the Orlistat reference .
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

    • Field : Medicinal Chemistry .
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
    • Method : The specific methods of synthesis and evaluation are not detailed in the search results .
    • Results : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
  • Synthesis of Novel Heterocyclic Compounds

    • Field : Medicinal Chemistry .
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Method : The specific methods of synthesis and evaluation are not detailed in the search results .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
  • Synthesis of Previously Unknown Furocoumarin Derivatives

    • Field : Organic Chemistry .
    • Application : A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described .
    • Method : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
    • Results : The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
  • Organic Electronics

    • Field : Material Science.
    • Application : Derivatives of similar compounds may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
    • Method : The specific methods of application are not detailed in the search results.
    • Results : The specific results or outcomes are not detailed in the search results.
  • Molecular Recognition

    • Field : Biochemistry.
    • Application : The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems.
    • Method : The specific methods of application are not detailed in the search results.
    • Results : The specific results or outcomes are not detailed in the search results.
  • Synthesis of Boronic Acids

    • Field : Organic Chemistry .
    • Application : 2-Methoxypyridine-4-boronic acid is a chemical used in the synthesis of various organic compounds .
    • Method : The specific methods of synthesis are not detailed in the search results .
    • Results : The specific results or outcomes are not detailed in the search results .
  • Design of Privileged Structures in Medicinal Chemistry

    • Field : Medicinal Chemistry .
    • Application : A pyrimidine moiety, which is structurally similar to 2-(2-Methoxypyridin-4-yl)ethanamine, has been employed in the design of privileged structures in medicinal chemistry .
    • Method : The specific methods of application are not detailed in the search results .
    • Results : The specific results or outcomes are not detailed in the search results .
  • Synthesis of Previously Unknown Furocoumarin Derivatives

    • Field : Organic Chemistry .
    • Application : A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described .
    • Method : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
    • Results : The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .

properties

IUPAC Name

2-(2-methoxypyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGYYNICKFCEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438116
Record name 2-(2-methoxypyridin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxypyridin-4-yl)ethanamine

CAS RN

764708-27-2
Record name 2-(2-methoxypyridin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxypyridin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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